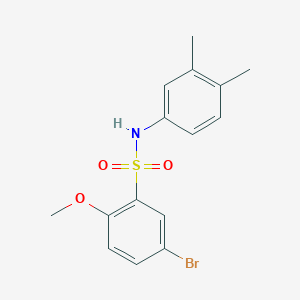

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-10-4-6-13(8-11(10)2)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUYTMAYPARWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide typically involves the following steps:

Sulfonamidation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide precursor, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Bromination of an appropriate aromatic precursor.

- Sulfonation to introduce the sulfonamide group.

- Methoxylation to complete the structure.

These steps can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to traditional antibiotics.

- Anticancer Potential : In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia), with IC50 values indicating effective cytotoxicity.

Medicine

- Therapeutic Agent : Research is ongoing to explore its potential in treating diseases such as hepatitis B virus (HBV) infections. The compound's mechanism may involve increasing intracellular levels of specific proteins that inhibit viral replication .

- Drug Development : The compound can serve as a lead in drug discovery programs aimed at developing new therapeutic agents with enhanced efficacy against resistant strains of pathogens .

Industry

- Material Development : It is utilized in creating new materials with specific chemical properties, which can be beneficial in various industrial applications.

Case Studies

Several case studies highlight the compound's biological activities:

-

Anticancer Activity Study

- Researchers conducted in vitro assays revealing that 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide effectively inhibited cell proliferation through apoptosis induction. Significant reductions in cell viability were observed at concentrations as low as 10 µM.

-

Antimicrobial Efficacy Study

- Comparative analyses against standard antibiotics demonstrated notable antibacterial activity. MIC values were determined, showcasing its potential as an alternative antimicrobial agent.

| Activity Type | Tested Strains/Cell Lines | Observed Effects | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant growth inhibition | < 50 µg/mL |

| Escherichia coli | Comparable to conventional antibiotics | < 50 µg/mL | |

| Anticancer | A431 (human epidermoid carcinoma) | Induction of apoptosis | 10 µM |

| Jurkat (human T lymphocyte leukemia) | Significant cytotoxicity | 15 µM |

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

- 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (): Substituents: Replaces the 3,4-dimethylphenyl group with a 5-chloro-2-hydroxyphenyl moiety. Synthesis: Lower yield (55%) compared to other analogues, possibly due to steric or electronic challenges in sulfonamide formation . Molecular Weight: 392.65 g/mol (vs. ~360–370 g/mol for the target compound, estimated based on substituent masses) .

- 5-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11m) (): Substituents: Features a benzoisoxazole ring instead of the dimethylphenyl group. Physical Properties: Higher melting point (167–168°C) and purity (99.11%) compared to other sulfonamides, suggesting robust crystallinity and synthetic optimization .

Heterocyclic Derivatives

- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ():

- Substituents : Replaces the benzene ring with a pyridine ring and includes fluorine atoms.

- Key Differences : The pyridine ring’s nitrogen atom enhances polarity, while fluorine atoms may improve bioavailability through increased membrane permeability.

- Synthesis : High yield (91%) using pyridine as a solvent, indicating efficient coupling under mild conditions .

Alkyl and Arylalkyl Derivatives

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide ():

- Substituents : Includes a phenylethyl group at the sulfonamide nitrogen.

- Key Differences : The bulky phenylethyl group may reduce solubility but improve lipophilicity, favoring blood-brain barrier penetration.

- Molecular Weight : 339.84 g/mol, lower than brominated analogues due to the absence of bromine .

Comparative Data Table

Key Research Findings

- Substituent Impact on Bioactivity : Hydroxyl groups (as in ) improve solubility but may reduce metabolic stability compared to methoxy groups. Heterocycles like benzoisoxazole () or pyridine () enhance target selectivity in enzyme inhibition studies .

- Synthetic Challenges : Lower yields in brominated derivatives (e.g., 43.5% for 11m) suggest steric hindrance or electronic deactivation during sulfonamide coupling .

- Halogen Effects : Bromine’s size and polarizability may enhance binding to hydrophobic protein pockets, while chlorine () offers a smaller, less lipophilic alternative .

Biological Activity

5-Bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure includes:

- A bromo substituent

- An N-(3,4-dimethylphenyl) moiety

- A 2-methoxy benzene ring

This combination of functional groups may contribute to its interaction with various biological targets.

Biological Activities

Research indicates that 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide exhibits several promising biological activities:

1. Antimicrobial Properties

- Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. For instance, it has been included in high-throughput screening assays targeting bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

2. Anti-inflammatory Effects

- The sulfonamide group is often associated with anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit such activity .

3. Anticancer Potential

- Recent investigations have highlighted the compound's potential as an anticancer agent. It has been studied for its ability to inhibit specific oncogenes and induce apoptosis in cancer cell lines. For example, compounds structurally related to 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide have shown effectiveness in inhibiting BRD4, a protein implicated in various cancers .

The biological activity of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction, leading to reduced cellular proliferation or increased apoptosis in cancer cells.

- Receptor Binding : It may bind to receptors that mediate inflammatory responses or cell survival pathways, thereby modulating these processes .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

Q & A

Q. What are the optimal synthetic conditions for 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of the sulfonyl chloride intermediate with 3,4-dimethylaniline. Key parameters include:

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm final structure .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy, bromo, and dimethylphenyl groups). Aromatic protons appear as distinct multiplets between δ 6.5–8.0 ppm .

- X-ray Crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and methoxy oxygen) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 379.0 for [M+H]) .

Q. What are common synthetic byproducts, and how can they be minimized?

- Methodological Answer :

- Byproducts : Hydrolysis of the sulfonamide to 5-bromo-2-methoxybenzenesulfonic acid or incomplete substitution leading to residual sulfonyl chloride.

- Mitigation : Use anhydrous conditions, excess 3,4-dimethylaniline, and inert atmospheres (N/Ar) to suppress hydrolysis .

- Detection : Liquid chromatography-mass spectrometry (LC-MS) identifies impurities, while differential scanning calorimetry (DSC) monitors thermal stability .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

- Methodological Answer :

- Assay Standardization : Variability arises from differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound purity (>95% recommended).

- Structural Analogues : Compare activities of derivatives (e.g., replacing bromo with chloro) to isolate electronic effects .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., carbonic anhydrase II) or transcriptomics to identify primary targets .

Q. What experimental strategies elucidate structure-activity relationships (SAR) for this sulfonamide?

- Methodological Answer :

- Systematic Substitution : Synthesize analogues with modified substituents (e.g., methoxy → ethoxy, dimethylphenyl → trifluoromethylphenyl) and evaluate bioactivity trends .

- Computational Modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking (e.g., AutoDock Vina) simulates target binding .

- Pharmacophore Mapping : Overlay active/inactive analogues to identify critical functional groups (e.g., sulfonamide NH for hydrogen bonding) .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Bromo Group : Acts as an electron-withdrawing group, activating the sulfonamide for nucleophilic attack at the para position.

- Methoxy Group : Electron-donating effects stabilize intermediates but may reduce electrophilicity. Kinetic studies (e.g., varying nucleophile concentration) quantify rate constants .

- Solvent Effects : Dielectric constants of solvents like DMSO polarize the transition state, accelerating reactions .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns trajectories to assess stability (e.g., using GROMACS).

- Binding Free Energy Calculations : MMPBSA/MMGBSA methods estimate ΔG for sulfonamide-enzyme complexes .

- QSAR Models : Regression analysis links physicochemical descriptors (e.g., logP, polar surface area) to activity data .

Data Analysis and Experimental Design

Q. How should researchers design stability studies under varying storage conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks.

- Analytical Monitoring : HPLC tracks degradation (e.g., hydrolysis to sulfonic acid), while NMR confirms structural integrity .

- Kinetic Modeling : Arrhenius equations extrapolate shelf-life at 25°C from accelerated conditions .

Q. What statistical methods address variability in biological replicate experiments?

- Methodological Answer :

- Power Analysis : Determine sample size (n ≥ 3) to ensure statistical significance (α = 0.05, power = 0.8).

- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., IC values) using Tukey’s HSD .

- Error Propagation : Account for instrument variability (e.g., ±5% in LC-MS peak areas) in final activity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.